molecular formula C18H12ClNO3 B5281237 6-Chloro-3-(indolinylcarbonyl)chromen-2-one

6-Chloro-3-(indolinylcarbonyl)chromen-2-one

Cat. No.: B5281237
M. Wt: 325.7 g/mol
InChI Key: ZNLTZSUBYNHDEL-UHFFFAOYSA-N
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Description

6-Chloro-3-(indolinylcarbonyl)chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chloro group at the 6th position, an indolinylcarbonyl group at the 3rd position, and a chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(indolinylcarbonyl)chromen-2-one typically involves the condensation of 6-chlorochromone with indoline-2,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

  • Step 1: Synthesis of 6-Chlorochromone

      Reagents: 6-chlororesorcinol, acetic anhydride

      Conditions: Reflux in acetic anhydride

      Product: 6-chlorochromone

  • Step 2: Condensation with Indoline-2,3-dione

      Reagents: 6-chlorochromone, indoline-2,3-dione

      Conditions: Reflux in ethanol with a catalytic amount of piperidine

      Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(indolinylcarbonyl)chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium

    Reduction: Sodium borohydride (NaBH₄) in methanol

    Substitution: Sodium methoxide (NaOCH₃) in methanol

Major Products Formed

    Oxidation: Formation of quinone derivatives

    Reduction: Formation of hydroxyl derivatives

    Substitution: Formation of methoxy derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(indolinylcarbonyl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

6-Chloro-3-(indolinylcarbonyl)chromen-2-one can be compared with other chromen-2-one derivatives and indole-containing compounds:

    Similar Compounds: 6-Chloro-3-iodochromone, 6-Chloro-3-(3-methylisoxazol-5-yl)-4-phenylquinolin-2(1H)-one

    Uniqueness: The presence of both the chloro and indolinylcarbonyl groups in the same molecule imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

6-chloro-3-(2,3-dihydroindole-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO3/c19-13-5-6-16-12(9-13)10-14(18(22)23-16)17(21)20-8-7-11-3-1-2-4-15(11)20/h1-6,9-10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLTZSUBYNHDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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